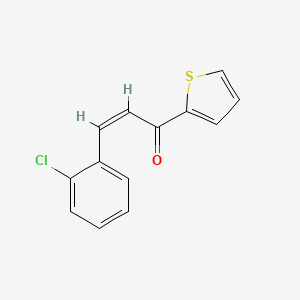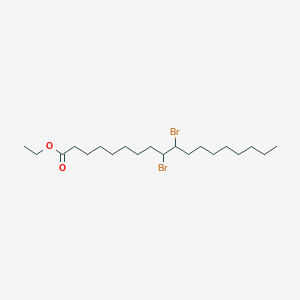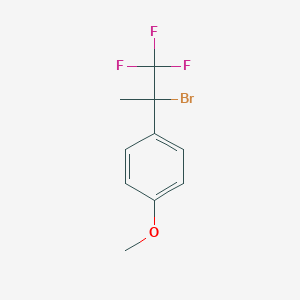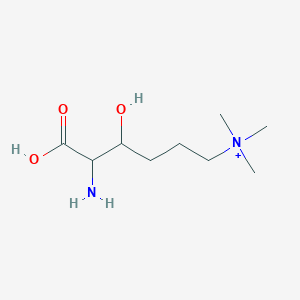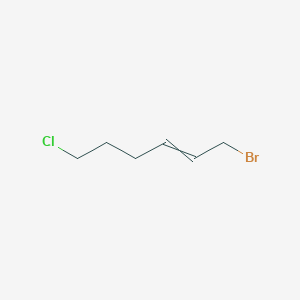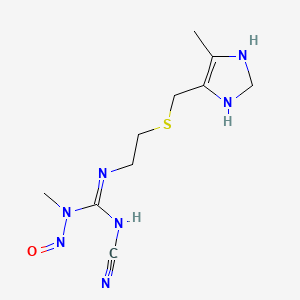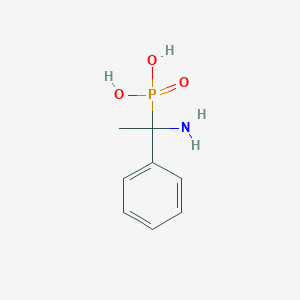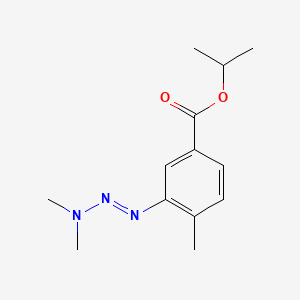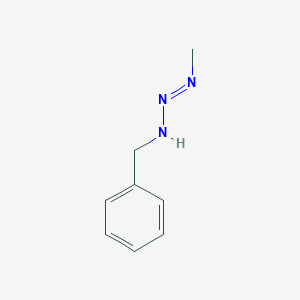
1-Triazene, 1-methyl-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Triazene, 1-methyl-3-(phenylmethyl)- is an organic compound belonging to the triazene family. Triazenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are known for their diverse applications in organic synthesis and medicinal chemistry. The compound’s molecular formula is C9H11N3, and it is often utilized in various chemical reactions due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of 1-Triazene, 1-methyl-3-(phenylmethyl)- typically involves the reaction of benzylamine with nitrous acid, followed by methylation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production efficiently .
Análisis De Reacciones Químicas
1-Triazene, 1-methyl-3-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: Nucleophilic substitution reactions are common, where the triazene group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Aplicaciones Científicas De Investigación
1-Triazene, 1-methyl-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Triazene, 1-methyl-3-(phenylmethyl)- involves its interaction with molecular targets through the formation of reactive intermediates. These intermediates can modify biological macromolecules, leading to various biological effects. The compound’s reactivity is primarily due to the presence of the triazene group, which can undergo cleavage to generate reactive species that interact with cellular components .
Comparación Con Compuestos Similares
1-Triazene, 1-methyl-3-(phenylmethyl)- can be compared with other triazene compounds such as:
- 1-Phenyl-3,3-dimethyltriazene
- 3-Methyl-1-(p-tolyl)triazene
- Triazane These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications. The uniqueness of 1-Triazene, 1-methyl-3-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
74649-49-3 |
|---|---|
Fórmula molecular |
C8H11N3 |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
N-(methyldiazenyl)-1-phenylmethanamine |
InChI |
InChI=1S/C8H11N3/c1-9-11-10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,9,10) |
Clave InChI |
VKFSVJJOSNEGAI-UHFFFAOYSA-N |
SMILES canónico |
CN=NNCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)


![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
